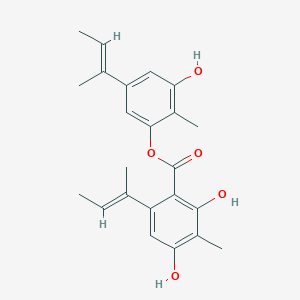![molecular formula C13H14N2O2S B1251138 [4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridyl]methanol](/img/structure/B1251138.png)
[4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridyl]methanol is a natural product found in Streptomyces with data available.
Scientific Research Applications
Aromatization Studies
Research has demonstrated the capability of similar compounds to undergo aromatization under various conditions. For instance, 5-methoxy-6-(methylsulfanyl)-2,3-dihydropyridines, closely related to the compound of interest, have been shown to become aromatic through reactions with either bases or acids, depending on the nature and position of the substituents (Nedolya et al., 2015). This insight is valuable for understanding the chemical behavior and potential applications of 4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridylmethanol in various chemical environments.
Mass Spectral Analysis
Studies on functionally substituted heterocycles, including compounds similar to the 4-Methoxy derivative, have been conducted to understand their fragmentation under electron impact. This research is crucial for determining the structural and chemical properties of these compounds through mass spectrometry (Klyba et al., 2005).
Reactions with Caesium Fluoroxysulphate
Interactions of pyridine derivatives with CsSO4F in various solvents have been explored. These studies provide insights into the reactivity of such compounds, which may include 4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridylmethanol, under different conditions, leading to the formation of various products (Stavber & Zupan, 1990).
Synthesis and Applications in Organic Chemistry
Research on the synthesis of pyrrolylpyridines from alkynes and isothiocyanates, which include methoxy and methylsulfanyl substituents, contributes to our understanding of the potential synthetic routes and applications of such compounds in organic chemistry (Nedolya et al., 2015).
Acid Properties and Biological Activity Relationships
The study of 4-hydroxy-6H-1,3oxazin-6-ones, which are structurally related to the compound , reveals their properties as weak OH acids and their behavior upon methylation. This research can offer insights into the potential biological activity and properties of 4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridylmethanol (Lalaev et al., 2006).
properties
Product Name |
[4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridyl]methanol |
|---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methanol |
InChI |
InChI=1S/C13H14N2O2S/c1-17-12-7-10(9-5-3-4-6-14-9)15-11(8-16)13(12)18-2/h3-7,16H,8H2,1-2H3 |
InChI Key |
MKEKAXKNTUEPCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1SC)CO)C2=CC=CC=N2 |
synonyms |
SF 2738C SF-2738C SF2738C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2S,4R,12S,13R,15R,18R)-2-bromo-8-[(2R,3S)-1,1-dichloro-3-hydroxy-3-[(2R,4R)-4-methyl-5-oxooxolan-2-yl]propan-2-yl]-18-hydroxy-9,13-dimethyl-17,19-dioxapentacyclo[13.3.1.01,13.04,12.05,10]nonadeca-5(10),6,8-trien-11-one](/img/structure/B1251060.png)

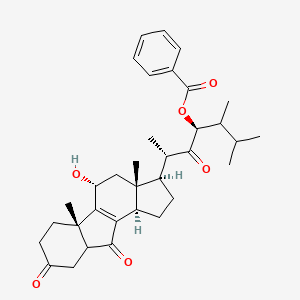

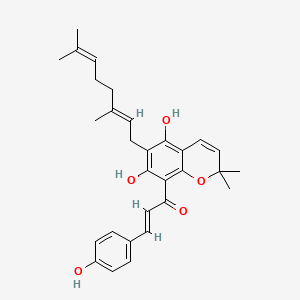
![[(2R,3S,4R,6R)-6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate](/img/structure/B1251068.png)
![[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate](/img/structure/B1251069.png)
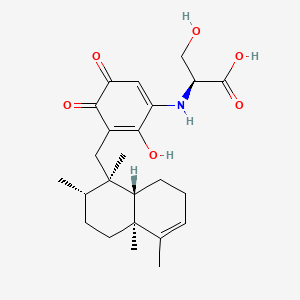
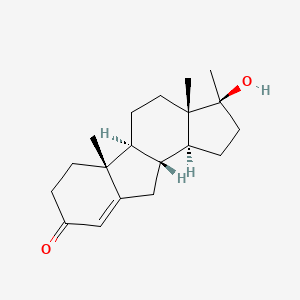

![3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one](/img/structure/B1251075.png)
